

Application Notes and Protocols: M435-1279 Cell Culture

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Compound of Interest

Compound Name: M435-1279

Cat. No.: B10830081

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Introduction

The **M435-1279** cell line is a proprietary human epithelial cell line developed for use in high-throughput screening and cancer research. These cells are adherent and exhibit robust growth under the specified culture conditions. This document provides detailed protocols for the routine culture, cryopreservation, and characterization of the **M435-1279** cell line, along with data on the effects of common culture variables on cell proliferation and viability.

Cell Culture Media and Reagents

Reagent	Supplier	Catalog Number	Storage
DMEM, high glucose, GlutaMAX™	Thermo Fisher Scientific	10566016	2-8°C
Fetal Bovine Serum (FBS), Qualified	Thermo Fisher Scientific	26140079	-20°C
Penicillin-Streptomycin (10,000 U/mL)	Thermo Fisher Scientific	15140122	-20°C
TrypLE™ Express Enzyme (1X), no phenol red	Thermo Fisher Scientific	12604013	2-8°C
Dulbecco's Phosphate-Buffered Saline (DPBS), no calcium, no magnesium	Thermo Fisher Scientific	14190144	Room Temperature
DMSO, Sterile, Cell Culture Grade	Sigma-Aldrich	D2650	Room Temperature

M435-1279 Complete Growth Medium:

- DMEM, high glucose, GlutaMAX™
- 10% (v/v) Fetal Bovine Serum
- 1% (v/v) Penicillin-Streptomycin

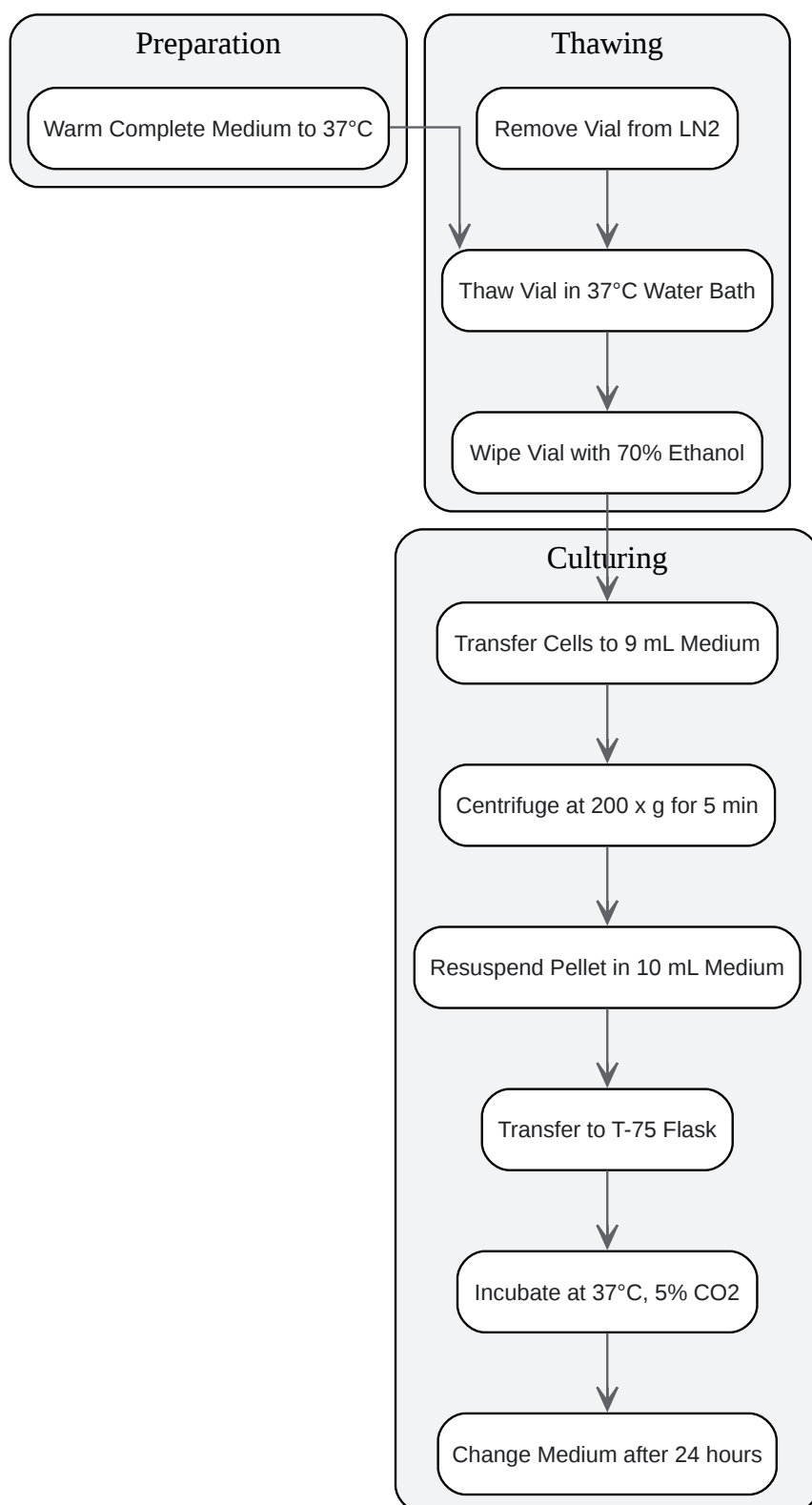
Protocols

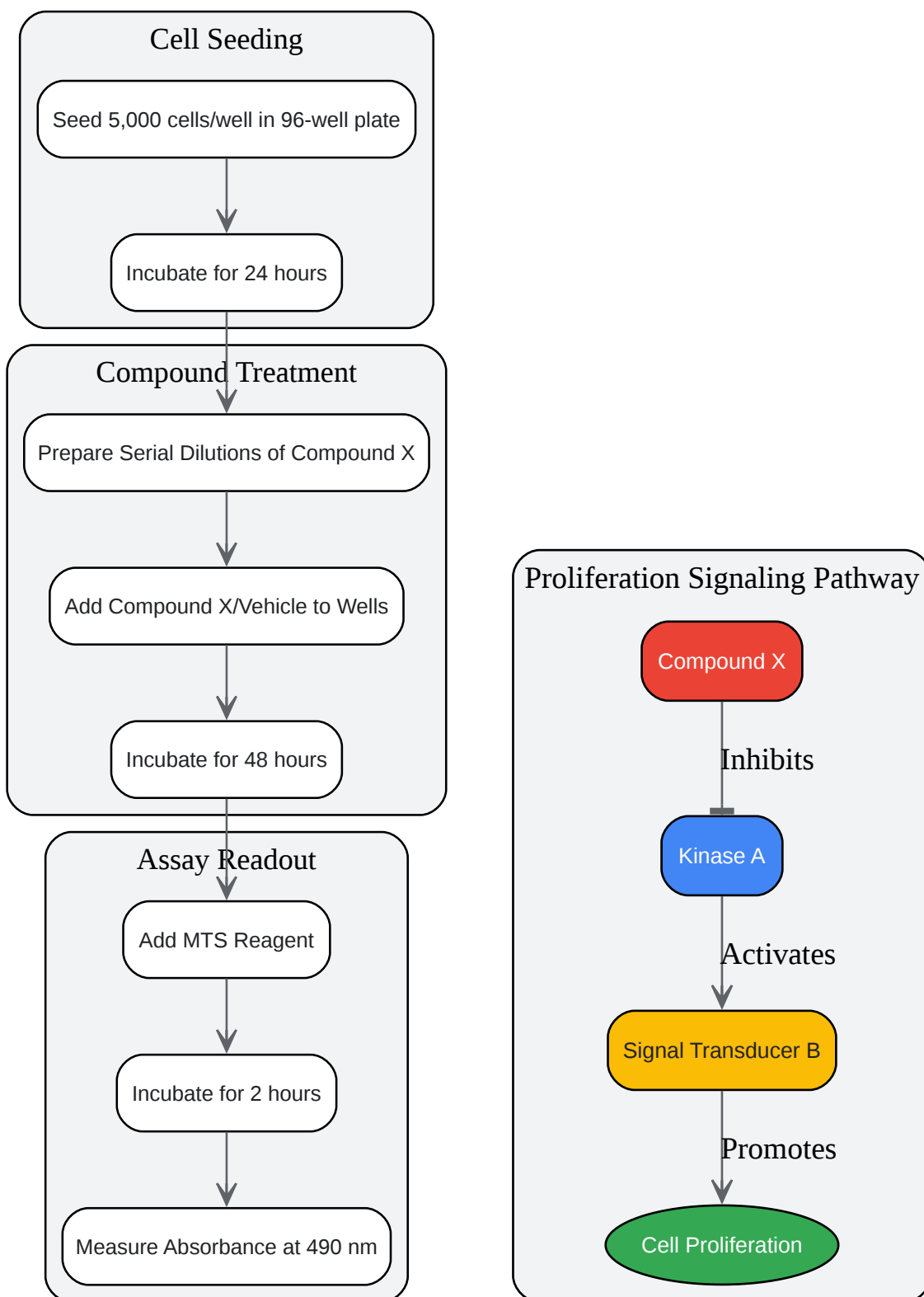
Thawing of Cryopreserved M435-1279 Cells

A critical step to ensure high viability is the rapid thawing of cryopreserved cells.

Protocol:

- Warm the complete growth medium to 37°C in a water bath.
- Remove a vial of **M435-1279** cells from liquid nitrogen storage.
- Immerse the vial in the 37°C water bath, ensuring the cap remains above the water line, until only a small ice crystal remains.
- Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.
- Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
- Transfer the cell suspension to a T-75 flask.
- Incubate at 37°C in a humidified atmosphere of 5% CO₂.
- Change the medium after 24 hours to remove any residual DMSO.





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